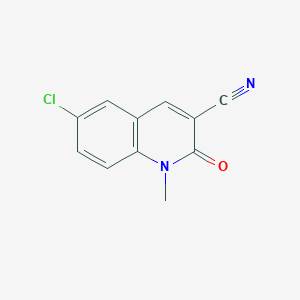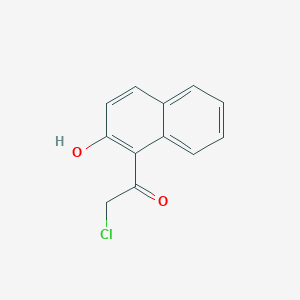
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction is crucial in the final step of its synthesis.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile are commonly used for the oxidation step.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are often employed, utilizing boronic acids as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the carboxylic acid form, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pulmonary diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, especially through Suzuki-Miyaura coupling reactions.
Biological Studies: Research has shown its potential in inhibiting epithelial-mesenchymal transformation, which is relevant in the study of pulmonary fibrosis.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition reduces the expression of proteins like α-SMA, vimentin, and collagen I, thereby attenuating epithelial-mesenchymal transformation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is structurally similar and has been studied for its effects on pulmonary fibrosis.
(3-(Cyclopropylmethoxy)phenyl)boronic acid: Used in similar organic synthesis applications, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal research.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-4-9(12(13)14)5-11(6-10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
QFAAOGXRGOXNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)






![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)

